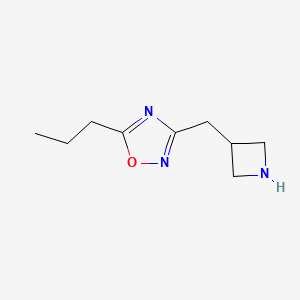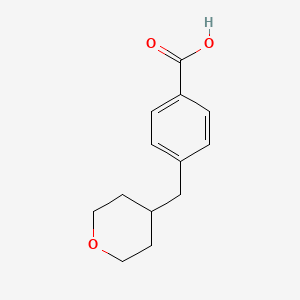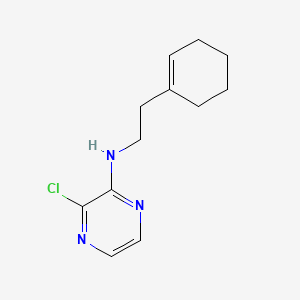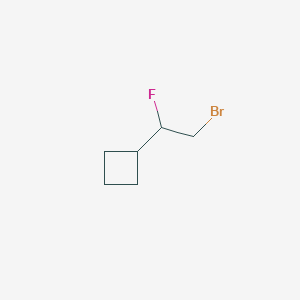
1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid
説明
“1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound containing sulfur . The compound also contains an imidazole ring, which is a five-membered planar ring that contains two nitrogen atoms. The carboxylic acid group (-COOH) is attached to the 4-position of the imidazole ring .
Synthesis Analysis
The synthesis of such compounds often involves cross-coupling reactions like the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Attached to the 2-position of the thiophene ring is a methyl group that is also attached to an imidazole ring. The imidazole ring is a five-membered ring with three carbon atoms and two non-adjacent nitrogen atoms. A carboxylic acid group is attached to the 4-position of the imidazole ring .
Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a type of cross-coupling reaction, to form carbon–carbon bonds . It can also undergo protodeboronation, a reaction that involves the removal of a boron group .
科学的研究の応用
1. Angiotensin II Receptor Antagonism
A study synthesized imidazole-5-carboxylic acids with various substituents, including alkyl and hydroxyalkyl, to evaluate their angiotensin II (AII) receptor antagonistic activities. These compounds exhibited strong binding affinity to the AII receptor, suggesting potential applications in cardiovascular therapeutics (Yanagisawa et al., 1996).
2. Corrosion Inhibition
Imidazole derivatives have been investigated for their corrosion inhibition properties for mild steel in sulphuric acid. The study found that these compounds form a protective layer on the steel surface, indicating their potential use in industrial corrosion prevention (Ammal et al., 2018).
3. Alkylation in Organic Synthesis
Research on the alkylation of imidazole carboxylic acid derivatives demonstrated the potential of these compounds in organic synthesis. The study focused on the monoalkylation of imidazole carboxylates and anilides, which can be useful in various synthetic applications (Dumpis et al., 2003).
4. Crystal Structure Analysis
Studies have explored the crystal structures of various imidazole derivatives. Understanding their molecular and crystal structures aids in applications ranging from pharmaceuticals to materials science (Gao et al., 2013).
5. Imidazoles in Continuous Production Processes
Research into the high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles has implications for industrial-scale production, particularly in the synthesis of complex pharmaceuticals like NS5A inhibitors (Carneiro et al., 2015).
将来の方向性
特性
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c10-8-2-1-6(15-8)3-12-4-7(9(13)14)11-5-12/h1-2,4-5H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFBVBNVLJTFRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1474708.png)
![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474709.png)

![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1474711.png)



![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1474718.png)

![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1474720.png)
![N-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1474721.png)


